An In-depth Technical Guide to the Physicochemical Properties of 4-Methylmorpholine-3-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Methylmorpholine-3-carboxylic Acid
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methylmorpholine-3-carboxylic acid (CAS No. 1240518-88-0), a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, including predicted values, data from structurally analogous compounds, and established analytical methodologies. The guide is intended for researchers, scientists, and drug development professionals, offering not only a characterization of the molecule but also a framework for its experimental evaluation, grounded in the principles of medicinal chemistry and drug discovery.[2][3][4][5]
Introduction: The Role of Physicochemical Properties in Drug Discovery
The journey of a candidate molecule from initial synthesis to a viable drug product is heavily dictated by its physicochemical properties. These characteristics, including ionization constant (pKa), lipophilicity (logP/logD), solubility, and solid-state properties, govern a molecule's absorption, distribution, metabolism, and excretion (ADME).[5][6] An optimal physicochemical profile is essential for achieving desired pharmacokinetic and pharmacodynamic outcomes, while minimizing off-target effects and toxicity.[2][3] 4-Methylmorpholine-3-carboxylic acid, with its tertiary amine, carboxylic acid, and morpholine core, presents a multifaceted profile that warrants detailed investigation for its potential applications. This guide will deconstruct these properties, explain their significance, and provide robust protocols for their experimental determination.
Molecular Structure and Identification
4-Methylmorpholine-3-carboxylic acid is a chiral molecule containing a morpholine ring N-substituted with a methyl group and a carboxylic acid at the 3-position.
| Identifier | Value | Source |
| CAS Number | 1240518-88-0 | [7] |
| Molecular Formula | C₆H₁₁NO₃ | [7] |
| Molecular Weight | 145.16 g/mol | [7] |
| Canonical SMILES | CN1C(COCC1)C(=O)O | [8] |
| InChI Key | PJCXUSBLNCTAJP-UHFFFAOYSA-N | [9] |
The presence of both a basic tertiary amine (the morpholine nitrogen) and an acidic carboxylic acid group makes this an amphoteric compound. The stereocenter at the C3 position means it can exist as (R) and (S) enantiomers, which may have different biological activities and physicochemical properties.
Key Physicochemical Properties
A comprehensive understanding of a drug candidate's behavior requires a thorough evaluation of its core physicochemical properties. This section details the most critical parameters for 4-Methylmorpholine-3-carboxylic acid, provides the best available data, and explains the scientific rationale for their importance.
Ionization Constants (pKa)
The pKa values dictate the extent of ionization of a molecule at a given pH. This is arguably one of the most critical properties, as it influences solubility, permeability, receptor binding, and formulation. 4-Methylmorpholine-3-carboxylic acid has two ionizable centers:
-
The Carboxylic Acid (-COOH): This group will lose a proton to form a carboxylate anion (-COO⁻).
-
The Tertiary Amine (N-CH₃): This group will gain a proton to form a quaternary ammonium cation.
Expected pKa Values:
-
Acidic pKa (Carboxylic Acid): Direct experimental data is unavailable. However, for aliphatic carboxylic acids, the pKa is typically in the range of 4.0 - 5.0 .
-
Basic pKa (Tertiary Amine): The conjugate acid of the highly related compound, N-methylmorpholine, has a pKa of 7.38 .[10] This serves as a strong estimate for the pKa of the tertiary amine in the target molecule.
Causality and Importance: The state of ionization dramatically affects a molecule's interaction with its environment. For oral drug absorption, a molecule must often be in a neutral state to passively diffuse across the lipid membranes of the gut wall. The pKa values, in conjunction with the pH of the gastrointestinal tract, will determine the concentration of the neutral species. For instance, in the low pH of the stomach, the carboxylic acid will be protonated (neutral), but the amine will also be protonated (charged). In the higher pH of the intestine, the carboxylic acid will be deprotonated (charged), while the amine will be largely neutral. This interplay is critical for predicting absorption profiles.
Lipophilicity (logP and logD)
Lipophilicity is a measure of a compound's affinity for a non-polar (lipid-like) environment versus a polar (aqueous) one. It is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.
-
logP (Partition Coefficient): This describes the partitioning of the neutral species of the molecule between octanol and water.
-
A predicted XlogP value for the hydrochloride salt is -2.8 , suggesting the ionized form is highly hydrophilic.[8] The logP of the neutral molecule is expected to be low.
-
-
logD (Distribution Coefficient): This is the effective lipophilicity at a specific pH, accounting for all ionic species. The logD will vary significantly with pH due to the molecule's amphoteric nature.
Causality and Importance: A delicate balance of lipophilicity is required for a successful drug.[11] If a molecule is too hydrophilic (low logP), it may not be able to cross cell membranes to reach its target. If it is too lipophilic (high logP), it may have poor aqueous solubility, get trapped in lipid membranes, exhibit high plasma protein binding, and be more susceptible to metabolic breakdown by cytochrome P450 enzymes.[3] The "rule of five" suggests that a logP greater than 5 can be a liability for oral drugs.[11] For 4-Methylmorpholine-3-carboxylic acid, the logD will be lowest at pH values where the zwitterionic form predominates and will increase at very low or very high pH where one of the groups is neutralized.
Aqueous Solubility
Solubility is the concentration of a compound in a saturated solution at a given temperature and pH. For oral drugs, poor aqueous solubility is a major hurdle to achieving therapeutic concentrations in the bloodstream.
Expected Solubility:
-
The related isomer, 4-Methyl-morpholine-2-carboxylic acid, is predicted to be slightly soluble in water.[12]
-
Given the presence of polar functional groups and the ability to form salts, 4-Methylmorpholine-3-carboxylic acid is expected to have moderate to good aqueous solubility, especially at pH values where it is ionized. The parent compound, N-methylmorpholine, is miscible with water.[13][14]
Causality and Importance: A drug must be in solution to be absorbed.[15] The solubility of an ionizable compound is lowest at its isoelectric point (the pH at which the net charge is zero) and increases as the pH moves away from this point. Therefore, determining the pH-solubility profile is critical. Low solubility can lead to poor bioavailability and necessitate complex formulation strategies.[16]
Solid-State Properties
-
Melting Point: This property is an indicator of the stability of the crystal lattice.
-
Predicted Value: The isomer, 4-Methyl-morpholine-2-carboxylic acid, has a predicted melting point of 226.29 °C .[12] This suggests a stable crystal lattice, which often correlates with lower solubility. It is important to experimentally verify this for the target compound.
-
-
Crystal Structure: The specific arrangement of molecules in the solid state (polymorphism) can significantly impact solubility, dissolution rate, and stability. While no crystal structure data is available for 4-Methylmorpholine-3-carboxylic acid, related morpholine-containing compounds have been characterized by X-ray crystallography, often revealing chair conformations and extensive hydrogen bonding networks.[17][18][19]
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties.
Determination of pKa by Potentiometric Titration
This is the gold standard method for pKa determination due to its precision and accuracy.[20][21]
Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[20]
-
Sample Preparation: Accurately weigh and dissolve the compound in high-purity water (or a water/co-solvent mixture if solubility is low) to a concentration of approximately 1-10 mM.
-
Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[20]
-
Titration:
-
To determine the acidic pKa, titrate the solution with a standardized solution of NaOH (e.g., 0.1 M).
-
To determine the basic pKa, titrate a separate sample with a standardized solution of HCl (e.g., 0.1 M).
-
-
Data Acquisition: Record the pH value after each incremental addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic substance, the first derivative of the titration curve can be used to precisely locate the equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP/logD by Shake-Flask Method
The shake-flask method remains the benchmark for lipophilicity measurement.[1][22]
Methodology:
-
Phase Saturation: Pre-saturate n-octanol with a pH 7.4 phosphate buffer and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate.[23]
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-24 hours) to allow partitioning to reach equilibrium.[11]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.[23]
-
Calculation:
-
logD at pH 7.4 = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
To determine logP (for the neutral species), this experiment must be repeated at a pH where the compound is fully un-ionized, or the logP must be calculated from logD and pKa values.
-
Caption: Workflow for logD determination by the shake-flask method.
Determination of Aqueous Solubility by the Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.[15][16]
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the relevant physiological pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[15]
-
Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer to create a slurry. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vials at a controlled temperature (typically 37 °C for biopharmaceutical relevance) for an extended period (24-72 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: The measured concentration is the equilibrium solubility at that specific pH and temperature. Plotting solubility vs. pH generates the pH-solubility profile.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and identity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR provides information on the number and environment of hydrogen atoms.
-
Experimental Data (in CD₃OD, 400 MHz): δ 4.24-4.22 (m, 1H), 4.00-3.99 (m, 1H), 3.74-3.64 (m, 3H), 3.42-3.38 (m, 1H), 3.20-3.19 (m, 1H), 2.95 (s, 3H).[9]
-
Interpretation: The singlet at 2.95 ppm corresponds to the three protons of the N-methyl group. The multiplets between 3.19 and 4.24 ppm correspond to the protons on the morpholine ring and the proton at the C3 position.
-
-
¹³C NMR: Carbon NMR reveals the number of unique carbon environments.
-
Expected Signals: No experimental data is available. However, one would expect to see six distinct signals: one for the N-methyl carbon, four for the carbons of the morpholine ring, and one for the carbonyl carbon of the carboxylic acid, which would be the most downfield signal (typically 170-180 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹.[24]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected between 1700-1725 cm⁻¹.[24]
-
C-N Stretch (Amine): Absorptions in the 1000-1250 cm⁻¹ region.
-
C-O Stretch (Ether): A strong absorption around 1100 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.
-
Expected Ionization: In electrospray ionization (ESI), the molecule is expected to readily form a protonated molecule [M+H]⁺ (m/z = 146.08) in positive ion mode and a deprotonated molecule [M-H]⁻ (m/z = 144.07) in negative ion mode.
-
Fragmentation: A common fragmentation pathway would be the loss of the carboxylic acid group (45 Da) from the parent ion.
Conclusion
4-Methylmorpholine-3-carboxylic acid is a molecule with significant potential, characterized by its amphoteric nature and chirality. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a robust framework for its characterization. By leveraging data from analogous structures and applying the standardized, validated protocols detailed herein, researchers can generate the critical data needed to evaluate its suitability for drug development. A thorough understanding of the interplay between pKa, logD, solubility, and solid-state properties is paramount to advancing this, and any, candidate molecule through the discovery pipeline.
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